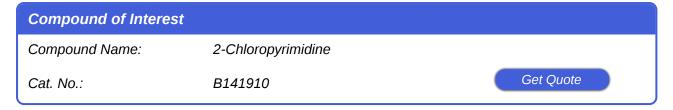


An In-depth Technical Guide to 2-Chloropyrimidine (CAS: 1722-12-9)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a substituted pyrimidine, it is a key intermediate in the synthesis of a wide array of biologically active compounds, including antivirals and kinase inhibitors.[1] Its reactivity, governed by the electron-deficient nature of the pyrimidine ring and the presence of a labile chlorine atom, allows for versatile synthetic modifications. This guide provides a comprehensive overview of its physicochemical properties, spectral data, synthesis, key reactions, and toxicological profile, serving as a technical resource for professionals in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of **2-Chloropyrimidine** are summarized below. It typically appears as a white to light yellow crystalline powder or a colorless to light yellow liquid and is noted to be hygroscopic and sensitive to moisture.[2]

Physicochemical Properties



Property	Value	Reference(s)
CAS Number	1722-12-9	[3]
Molecular Formula	C4H3CIN2	[3]
Molecular Weight	114.53 g/mol	[3]
Melting Point	63-66 °C	[1]
Boiling Point	75-76 °C @ 10 mmHg	[1]
Solubility	Slightly soluble in water. Soluble in methanol and alcohol.	[2]
Appearance	White to pale orange/yellow crystalline powder	[1]
Sensitivity	Moisture sensitive, hygroscopic	[2]

Spectroscopic Data

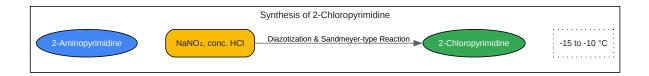
Spectroscopic analysis is crucial for the identification and characterization of **2- Chloropyrimidine**. The expected spectral data are presented below.

Technique	Data	Reference(s)
¹ H NMR	δ ~8.6 (d, 2H, H4/H6), ~7.2 (t, 1H, H5) ppm (in CDCl ₃)	[4][5]
¹³ C NMR	δ ~160 (C2), ~158 (C4/C6), ~118 (C5) ppm	[4]
Mass Spec. (EI)	m/z (%): 116 (M+2, ~33%), 114 (M+, 100%), 79 ([M-CI]+)	[3][6]

Synthesis and Experimental Protocols



The most common and reliable synthesis of **2-Chloropyrimidine** involves the diazotization of 2-aminopyrimidine. Alternative methods, such as the chlorination of 2-hydroxypyrimidine or the reduction of polychlorinated pyrimidines, have also been reported.



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Synthesis of **2-Chloropyrimidine** via Diazotization.

Experimental Protocol: Synthesis from 2-Aminopyrimidine

This procedure is adapted from Organic Syntheses.

Caution! This procedure should be performed in a well-ventilated fume hood as nitrogen oxides are evolved.

- Preparation of Amine Salt Solution: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a low-temperature thermometer, place 500 mL of concentrated hydrochloric acid (approx. 6.0 moles) and cool the solution to 0 °C in an ice-salt bath.
- Dissolution of 2-Aminopyrimidine: To the cooled acid, add 142 g (1.5 moles) of 2aminopyrimidine portion-wise with continuous stirring until a clear, homogeneous solution is formed.
- Cooling: Cool the resulting solution to -15 °C. If the mixture begins to solidify, do not cool
 further.
- Diazotization: Prepare a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of water. Add this solution dropwise to the reaction mixture over a period of approximately 1 hour, ensuring the internal temperature is maintained between -15 °C and -10 °C.



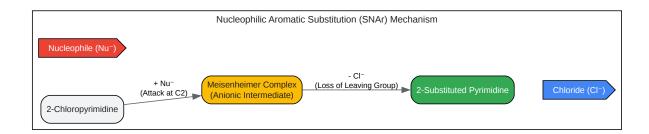
- Stirring: After the addition is complete, stir the solution for an additional hour, allowing the temperature to rise to -5 °C.
- Neutralization: Carefully neutralize the mixture to a pH of ~7 by the slow addition of a 30% sodium hydroxide solution. The temperature must be kept below 0 °C during this step.
- Isolation and Extraction: A solid, consisting of 2-chloropyrimidine and sodium chloride, will
 precipitate. Collect this solid by filtration. The 2-chloropyrimidine is then thoroughly
 extracted from the salt cake using diethyl ether.
- Purification: Combine the ether extracts and dry over anhydrous sodium sulfate. Remove the
 solvent by rotary evaporation. The crude product can be purified by recrystallization from
 isopentane or by vacuum sublimation to yield white crystals of 2-chloropyrimidine.

Chemical Reactivity and Key Reactions

The reactivity of **2-chloropyrimidine** is dominated by the susceptibility of the C2 position to nucleophilic attack, a consequence of the electron-withdrawing nature of the two ring nitrogen atoms. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

2-Chloropyrimidine readily undergoes SNAr reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.





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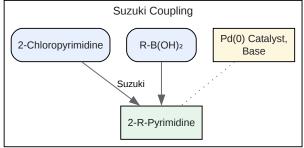
General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

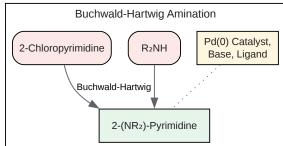
Experimental Protocol: Synthesis of 2-(Morpholino)pyrimidine

- Setup: To a round-bottom flask containing a magnetic stir bar, add **2-chloropyrimidine** (1.0 eq.), morpholine (1.2 eq.), and potassium carbonate (2.0 eq.).
- Solvent: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

2-Chloropyrimidine is an effective coupling partner in Suzuki, Buchwald-Hartwig, and other palladium-catalyzed reactions, enabling the formation of C-C and C-N bonds, respectively. These reactions are fundamental in modern drug discovery for constructing complex molecular architectures.







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Key Palladium-Catalyzed Cross-Coupling Reactions.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

- Inert Atmosphere: To an oven-dried Schlenk flask, add **2-chloropyrimidine** (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
- Degassing: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen).
 Repeat this cycle three times.
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 2:1), via syringe.
- Reaction: Heat the mixture with stirring (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Applications in Drug Development

The 2-aminopyrimidine scaffold, readily accessible from **2-chloropyrimidine**, is a privileged structure in medicinal chemistry. It is a core component of numerous FDA-approved drugs, particularly in oncology. The chlorine at the C2 position serves as a synthetic handle to introduce various pharmacophores through the reactions described above.

Examples of Drug Classes/Scaffolds Derived from **2-Chloropyrimidine** Intermediates:

Kinase Inhibitors: Many inhibitors targeting enzymes like CDK, VEGFR, and EGFR
incorporate a 2-aminopyrimidine core for crucial hydrogen bonding interactions within the
ATP-binding site.



- Antiviral Agents: Used as a building block in the synthesis of nucleoside and non-nucleoside reverse transcriptase inhibitors.
- Agrochemicals: Serves as a precursor for various herbicides and insecticides.[7]

Toxicology and Safety

2-Chloropyrimidine is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

Hazard Type	Information	Reference(s)
Acute Toxicity	Toxic if swallowed. Oral LD50 (rat): 200-2,000 mg/kg.	[6][8]
Irritation	Causes serious eye irritation. May cause skin and respiratory tract irritation.	[2][6]
Sensitization	May cause an allergic skin reaction.	[8]
GHS Pictograms	Danger	[8]
Hazard Statements	H301 (Toxic if swallowed), H319 (Causes serious eye irritation)	[8]
Handling	Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.	[2]

Conclusion

2-Chloropyrimidine (CAS 1722-12-9) is a versatile and highly valuable reagent for the synthesis of complex organic molecules. Its well-defined reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an indispensable tool



for drug discovery and development professionals. A thorough understanding of its properties, synthetic routes, and reaction mechanisms, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

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